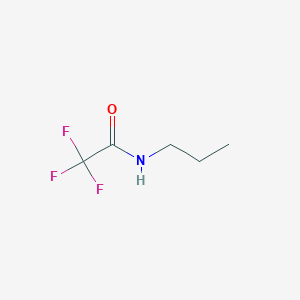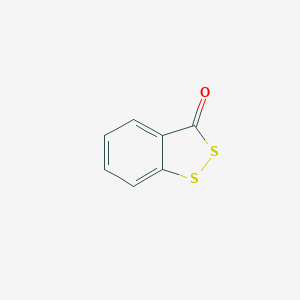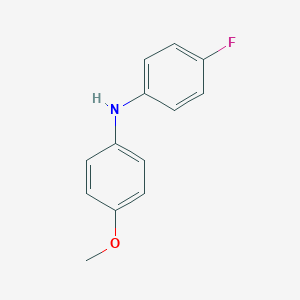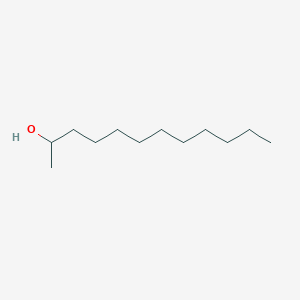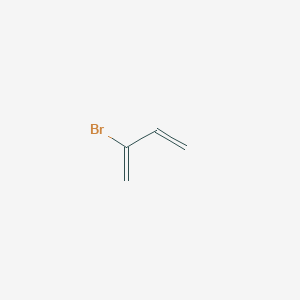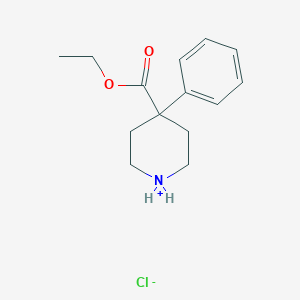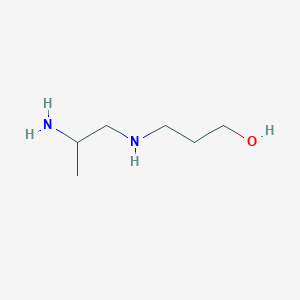
N-(3-Hydroxypropyl)-1,2-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)-1,2-propanediamine, also known as tris(hydroxymethyl)aminomethane (THAM), is a commonly used buffer in biological research. THAM is a zwitterionic molecule that is capable of maintaining a stable pH in a variety of biological systems.
Mecanismo De Acción
THAM functions as a buffer by accepting or donating protons in response to changes in pH. THAM has a pKa of 8.1, which makes it an effective buffer in the physiological range. THAM is also capable of chelating metal ions, which can be useful in certain experiments.
Biochemical and Physiological Effects:
THAM has been shown to have a variety of biochemical and physiological effects. In animal studies, THAM has been shown to have anti-inflammatory properties and to protect against ischemic injury. THAM has also been shown to have a protective effect on the liver and to improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of THAM is its ability to maintain a stable pH in the physiological range. THAM is also relatively inexpensive and easy to synthesize. However, THAM has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, THAM is not compatible with certain assays, such as those that require a low pH.
Direcciones Futuras
There are several areas of future research for THAM. One area of interest is the development of new methods for synthesizing THAM that are more efficient and environmentally friendly. Another area of interest is the use of THAM in drug delivery systems. THAM has been shown to enhance the solubility and stability of certain drugs, making it a promising candidate for drug delivery applications. Finally, THAM may have potential as a therapeutic agent in the treatment of various diseases, such as liver disease and cardiovascular disease.
Conclusion:
In conclusion, THAM is a versatile buffer that has a wide range of applications in biological research. Its ability to maintain a stable pH in the physiological range makes it an essential component in many experiments. THAM also has several potential therapeutic applications, making it an area of interest for future research.
Métodos De Síntesis
THAM can be synthesized by reacting formaldehyde with ammonia and glycerol. The resulting product is then treated with sodium hydroxide to form THAM. The synthesis of THAM is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
THAM is commonly used as a buffer in biological research. It is particularly useful in experiments that require a stable pH in the physiological range. THAM is also used as a component in cell culture media and in the isolation of proteins.
Propiedades
Número CAS |
10171-78-5 |
|---|---|
Nombre del producto |
N-(3-Hydroxypropyl)-1,2-propanediamine |
Fórmula molecular |
C6H16N2O |
Peso molecular |
132.2 g/mol |
Nombre IUPAC |
3-(2-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H16N2O/c1-6(7)5-8-3-2-4-9/h6,8-9H,2-5,7H2,1H3 |
Clave InChI |
PKPINSQODSMJFH-UHFFFAOYSA-N |
SMILES |
CC(CNCCCO)N |
SMILES canónico |
CC(CNCCCO)N |
Sinónimos |
3-[(2-Aminopropyl)amino]-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)



